molecular formula C17H14ClN3O5S2 B6506950 methyl 4-{2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamido}benzoate CAS No. 899966-03-1

methyl 4-{2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamido}benzoate

Cat. No.: B6506950
CAS No.: 899966-03-1
M. Wt: 439.9 g/mol
InChI Key: VBCKPWAKDUVBPR-UHFFFAOYSA-N
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Description

Methyl 4-{2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamido}benzoate is a useful research compound. Its molecular formula is C17H14ClN3O5S2 and its molecular weight is 439.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.0063406 g/mol and the complexity rating of the compound is 732. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-{2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
IUPAC Name This compound
Molecular Formula C16H14ClN3O4S
Molecular Weight 365.81 g/mol
CAS Number 899976-59-1

The structure includes a benzothiadiazine core, which is known for its significant biological activities, particularly in medicinal chemistry.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Interaction with Neurotransmitter Receptors : The compound has been shown to act as a positive allosteric modulator of the AMPA receptor. This interaction enhances synaptic transmission without the excitotoxicity associated with direct agonists .
  • Inhibition of Enzymatic Activity : It may inhibit specific kinases involved in cellular signaling pathways. Such inhibition can lead to altered cell proliferation and survival rates.
  • Modulation of Ion Channels : The compound's ability to modulate ion channels contributes to its neuroprotective properties.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Nootropic Effects : Enhances cognitive function by increasing acetylcholine release in the hippocampus .
  • Neuroprotective Properties : Protects neurons from oxidative stress and excitotoxicity.
  • Anti-inflammatory Activity : Exhibits potential in reducing neuroinflammation associated with neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Cognitive Enhancement : In a rodent model, administration of the compound resulted in improved memory retention and learning capabilities compared to control groups. This was attributed to increased levels of neurotransmitters such as acetylcholine and serotonin in the brain .
  • Neuroprotective Study : A study demonstrated that this compound could significantly reduce neuronal cell death in models of oxidative stress by inhibiting apoptotic pathways and enhancing antioxidant defenses.
  • Enzyme Inhibition Research : In vitro assays indicated that this compound effectively inhibited specific kinases involved in cancer cell proliferation, suggesting potential applications in oncology.

Properties

IUPAC Name

methyl 4-[[2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O5S2/c1-26-16(23)10-2-5-12(6-3-10)19-15(22)9-27-17-20-13-7-4-11(18)8-14(13)28(24,25)21-17/h2-8H,9H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCKPWAKDUVBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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